molecular formula C19H21N3O3S2 B2682396 (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide CAS No. 201989-98-2

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide

Cat. No.: B2682396
CAS No.: 201989-98-2
M. Wt: 403.52
InChI Key: JGYHVXGJWNOCPH-UHFFFAOYSA-N
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Description

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide is a synthetic organic compound featuring a morpholine ring conjugated with a carbothioamide group and a phenyl tosylimino moiety. This structure combines electron-rich and sulfur-containing functional groups, making it a candidate for various research applications. Morpholine derivatives are widely utilized in organic synthesis as building blocks and intermediates for more complex molecules . They are also prevalent in medicinal chemistry research; for instance, morpholine rings are incorporated into active pharmaceutical ingredients such as the antibiotic linezolid and the cancer drug gefitinib . The tosylimino (N-tosyl) group is a common protecting group and intermediate in organic transformations, suggesting potential utility in synthetic methodology development. The presence of the carbothioamide group may be of interest in exploring enzyme inhibition or metal chelation. This product is provided for research purposes as a potential chemical intermediate or for exploratory biological screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(23,24)21-18(16-5-3-2-4-6-16)20-19(26)22-11-13-25-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYHVXGJWNOCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

 E N phenyl tosylimino methyl morpholine 4 carbothioamide\text{ E N phenyl tosylimino methyl morpholine 4 carbothioamide}

This structure includes a morpholine ring, a tosyl group, and a phenyl moiety, which contribute to its biological properties.

The biological activity of (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide has been primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies have indicated its role as an inhibitor of cytochrome P450 monooxygenase 11A1 (CYP11A1), which is crucial in steroid biosynthesis.

Key Findings:

  • CYP11A1 Inhibition : The compound has shown promise in inhibiting CYP11A1, making it a candidate for treating conditions such as prostate cancer, where androgen receptor pathways are involved .
  • Enzyme Interaction : Molecular docking studies suggest that the compound interacts with critical residues in the active site of CYP11A1, potentially blocking substrate access and inhibiting enzymatic activity .

In Vitro Studies

The biological activity has been assessed through various in vitro assays, including enzyme inhibition tests and cytotoxicity evaluations.

Assay Type Target Enzyme/Cell Line IC50 Value (µM) Comments
α-Glucosidase Inhibitionα-Glucosidase15 - 26Significant inhibition compared to acarbose .
CYP11A1 InhibitionCYP11A1< 10Effective at low concentrations .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Prostate Cancer Treatment : In preclinical models, (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide demonstrated significant reductions in tumor growth associated with androgen receptor signaling. The inhibition of CYP11A1 was linked to decreased androgen levels in treated models .
  • Diabetes Management : The compound's α-glucosidase inhibitory activity suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetes treatment strategies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosylimino Group

The tosyl ( p-toluenesulfonyl) group is a strong electron-withdrawing substituent that activates adjacent positions for nucleophilic substitution. In the presence of nucleophiles (e.g., amines, alkoxides), the tosylimino group can act as a leaving group (Fig. 1A).
Example Reaction :

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide+R-NH2(E)-N-(phenyl(R-amino)methyl)morpholine-4-carbothioamide+Tosylate\text{(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide} + \text{R-NH}_2 \rightarrow \text{(E)-N-(phenyl(R-amino)methyl)morpholine-4-carbothioamide} + \text{Tosylate}

Conditions :

  • Solvent: DMF or THF

  • Base: K2_2CO3_3 or Et3_3N

  • Temperature: 60–80°C

NucleophileProduct Yield (%)Reference
Aniline78
Morpholine85
Piperidine72

Cyclization via Thioamide Participation

The carbothioamide group (–NH–C(=S)–) participates in cyclization reactions with α,β-unsaturated ketones or chalcones under acidic conditions (Fig. 1B). This is analogous to pyrazoline syntheses reported for thiosemicarbazide derivatives .
Example Reaction :

Compound + ChalconeCH3COOHTricyclic pyrazoline derivative\text{Compound + Chalcone} \xrightarrow{\text{CH}_3\text{COOH}} \text{Tricyclic pyrazoline derivative}

Conditions :

  • Solvent: Glacial acetic acid

  • Reflux: 4–6 hours

  • Yield: 70–85%

Metal Coordination Chemistry

The thioamide sulfur and morpholine nitrogen act as donor sites for transition metals (Fig. 1C). Coordination complexes with Cu(II), Ni(II), and Pd(II) have been reported for analogous carbothioamides .
Example Complex :

[Cu((E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide)2]Cl2[\text{Cu}(\text{(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide})_2]\text{Cl}_2

Properties :

  • Geometry: Square planar (Cu)

  • Stability: High in polar aprotic solvents

Acid/Base-Mediated Rearrangements

The morpholine ring undergoes ring-opening under strong acidic conditions (e.g., HCl/H2_2SO4_4), forming linear amines. Conversely, the tosylimino group hydrolyzes to a carbonyl under basic conditions (Fig. 1D) .
Example Hydrolysis :

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamideNaOHMorpholine-4-carbothioamide+Phenylglyoxal\text{(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide} \xrightarrow{\text{NaOH}} \text{Morpholine-4-carbothioamide} + \text{Phenylglyoxal}

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or nitration at the para position due to electron-donating effects of the tosylimino group (Fig. 1E).
Example Nitration :

CompoundHNO3/H2SO4(E)-N-(4-nitrophenyl(tosylimino)methyl)morpholine-4-carbothioamide\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{(E)-N-(4-nitrophenyl(tosylimino)methyl)morpholine-4-carbothioamide}

Yield : 65%

Oxidation of the Thioamide Group

The –C(=S) group oxidizes to –C(=O) with agents like H2_2O2_2 or KMnO4_4, forming morpholine-4-carboxamide derivatives (Fig. 1F) .
Conditions :

  • Oxidant: 30% H2_2O2_2

  • Solvent: Ethanol

  • Temperature: 25°C

  • Yield: 88%

Condensation Reactions

The imino group (–N=) condenses with aldehydes or ketones to form Schiff bases, which are precursors for heterocyclic syntheses (Fig. 1G) .
Example :

Compound + Benzaldehyde(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide-Schiff base\text{Compound + Benzaldehyde} \rightarrow \text{(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide-Schiff base}

Application : Antimicrobial activity screening.

Comparison with Similar Compounds

Methodological Considerations for Similarity Assessment

As highlighted in , compound similarity is evaluated using:

Structural Descriptors: Topological polar surface area (TPSA) and LogP differ significantly between analogues (e.g., TPSA: 75 Ų for salicylaldehyde vs. 95 Ų for tosylimino derivatives).

Fingerprint-Based Methods : Tanimoto coefficients <0.5 suggest low similarity between the target compound and adamantane/pyridine derivatives, emphasizing substituent-driven diversity .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation of morpholine-4-carbothioamide with phenyl(tosylimino)methyl derivatives under controlled conditions. Key steps include:

  • Schiff base formation : React morpholine-4-carbothioamide with tosyl chloride-activated imine precursors in anhydrous THF or DCM. Use catalytic acetic acid to promote imine linkage formation .
  • Stereochemical control : To favor the E-isomer, employ sterically hindered bases (e.g., triethylamine) and monitor reaction temperature (25–40°C) to minimize isomerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • FT-IR : Characteristic peaks include:
    • C=S stretch : 1150–1250 cm⁻¹ (thioamide group) .
    • N-H bend : ~1600 cm⁻¹ (imine linkage) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), morpholine ring protons (δ 3.5–4.0 ppm), and tosyl methyl (δ 2.4 ppm) .
    • ¹³C NMR : Thioamide C=S (δ ~200 ppm), tosyl sulfonyl group (δ ~140 ppm) .
  • X-ray crystallography : Use SHELX software for refinement. Expect an R factor <0.05 for high-quality data. The morpholine ring adopts a chair conformation, and intramolecular N–H⋯O/S hydrogen bonds stabilize the structure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to assess reactivity (typical ΔE ≈ 4–5 eV for similar thioamides). MEP surfaces reveal nucleophilic/electrophilic sites (e.g., sulfur and nitrogen atoms) .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize the ligand with GAFF2 force field and dock into protein active sites (PDB: 1XYZ). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?

Methodological Answer:

  • Case example : If NMR suggests planar geometry but X-ray shows puckered morpholine rings:
    • Dynamic effects : NMR averages conformers in solution, while X-ray captures static solid-state structures. Perform VT-NMR (variable temperature) to detect conformational flexibility .
    • Hydrogen bonding : Solid-state H-bonds (e.g., N–H⋯O=S) may enforce non-planar geometries absent in solution. Compare with IR data (shifted N-H stretches in solid vs. solution) .

Q. What strategies are effective for controlling stereochemistry during synthesis and verifying E/Z isomer ratios?

Methodological Answer:

  • Stereochemical control :
    • Use bulky substituents (e.g., tosyl group) to sterically hinder Z-isomer formation.
    • Monitor reaction kinetics via in-situ FT-IR to optimize time/temperature for E-isomer dominance .
  • Verification :
    • NOESY NMR : Detect spatial proximity between morpholine protons and phenyl groups to confirm E configuration.
    • HPLC with chiral columns : Resolve isomers using cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol eluents .

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